molecular formula C8H11N3O3 B144283 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one CAS No. 126664-28-6

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one

Cat. No.: B144283
CAS No.: 126664-28-6
M. Wt: 197.19 g/mol
InChI Key: QVRUZNMMCTUEOM-UHFFFAOYSA-N
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Description

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group and a methyl group on the imidazole ring, as well as a butanone side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of reagents such as CH3CO2CH2CH2Br and K2CO3 in acetonitrile at room temperature . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where the nitro or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like ferric chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one can be compared with other imidazole derivatives such as metronidazole, tinidazole, and ornidazole . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, metronidazole is widely used as an antibacterial and antiprotozoal agent, while tinidazole and ornidazole have similar applications but differ in their pharmacokinetic properties.

Properties

IUPAC Name

4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRUZNMMCTUEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379365
Record name 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126664-28-6
Record name 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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